Butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate involves several synthetic routes. One common method includes the intramolecular cyclization of enals and ketones, often mediated by catalysts such as N-heterocyclic carbenes . Another approach involves the ring-closing metathesis of dienes containing a carboxylate group using Grubbs II catalyst . Industrial production methods typically involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate as an insect repellent involves its interaction with the olfactory receptors of insects. The compound disrupts the normal functioning of these receptors, making it difficult for insects to locate their hosts . This repellent action is primarily due to the compound’s ability to interfere with the sensory pathways involved in host-seeking behavior.
Comparison with Similar Compounds
Butyl 6-oxo-3,6-dihydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:
Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate: This compound shares a similar pyran ring structure but differs in the position and type of substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound has a phenyl group attached to the pyran ring, which imparts different chemical properties.
Properties
CAS No. |
63952-81-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butyl 6-oxo-2,3-dihydropyran-2-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-3-7-13-10(12)8-5-4-6-9(11)14-8/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
OMBIUVCDXKKHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC=CC(=O)O1 |
Origin of Product |
United States |
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